molecular formula C6H7BrN2 B042010 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole CAS No. 174790-35-3

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Número de catálogo B042010
Número CAS: 174790-35-3
Peso molecular: 187.04 g/mol
Clave InChI: ASLSBGAOXZIHHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related pyrrolopyrazole derivatives often involves intramolecular cyclization reactions, such as the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes. This method has been extended to synthesize more versatile 3-bromo derivatives using alkynylbromides as dipolarophiles, highlighting a common synthetic approach for compounds within this class (Winters, Teleha, & Sui, 2014).

Molecular Structure Analysis

The molecular structure of pyrrolopyrazole derivatives can be comprehensively understood through various analytical techniques, including spectroscopic, thermal, and X-ray crystallographic analyses. These studies reveal weak intermolecular interactions and supramolecular assemblies controlled by dispersion forces, providing insights into the stability and conformational preferences of these molecules (Moreno-Suárez et al., 2023).

Chemical Reactions and Properties

Pyrrolopyrazole compounds undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. For instance, the domino reaction of vinyl malononitriles with 1,2-diaza-1,3-dienes produces densely functionalized pyrrolopyrazole systems in a chemo-, regio-, and stereoselective fashion. This reaction constructs new C-C and C-N bonds and forms two new fused heterocyclic rings, showcasing the compound's chemical versatility (Attanasi et al., 2013).

Aplicaciones Científicas De Investigación

  • Agricultural Chemistry : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of the insecticide chlorantraniliprole. This route promises to be an efficient method for the industrial production of this important agricultural chemical (Lan Zhi-li, 2007).

  • Medicinal Chemistry : Certain 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors have shown potential as potent inhibitors of the TGF-beta type I receptor kinase. This discovery is notable for its implications in the development of selective drugs, particularly for cancer therapy (Sawyer et al., 2004).

  • Antimicrobial Applications : Some derivatives of this compound, particularly those with bromo and nitro substituents, have demonstrated potent antimicrobial activity against organisms like Bacillus subtilis and Aspergillus niger, indicating their potential use in developing new antimicrobial agents (Basha et al., 2015).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of novel pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones, showcasing its versatility in organic synthesis and the creation of heterocyclic compounds (Hafez Taghva & Kabirifard, 2020).

  • Oxidation Reactions : The compound has also been used in oxidation reactions to produce amine oxides and sulfoxides from tertiary amines and sulfides, illustrating its utility in catalysis and synthesis of new compounds (Baumstark & Chrisope, 1981).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P305+P351+P338 .

Propiedades

IUPAC Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLSBGAOXZIHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252219
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

CAS RN

174790-35-3
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174790-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (22.4 mL, 435 mmol) was added to a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 8 (47.2 g, 437 mmol) and NaOAc (36.2 g, 440 mmol) in AcOH (750 mL) drop wise at 0° C. The mixture was stirred at the same temperature for 10 minutes then neutralized by the addition of aqueous sodium bicarbonate. The aqueous layer was extracted with EtOAc (5×200 mL) and the organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (73.5 g).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (47.2 g, 437 mmol) and sodium acetate (36.2 g, 440 mmol) in acetic acid (750 mL) at 0° C. was added bromine (22.4 mL, 435 mmol). After 10 minutes, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (5×200 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 4
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 5
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Reactant of Route 6
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Citations

For This Compound
5
Citations
J Galeta, L Tenora, S Man, M Potáček - Tetrahedron, 2013 - Elsevier
In the paper we indicate the increasing importance of derivatives containing a dihydropyrrolo[1,2-b]pyrazole (DPP) core. We try to show our synthetic approach based on an …
Number of citations: 20 www.sciencedirect.com
O Kulinkovich, N Masalov, V Tyvorskii, N De Kimpe… - Tetrahedron letters, 1996 - Elsevier
Withasomnine has been prepared by rearrangement of 1-(3-chloropropyl)-cyclopropanol into 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, followed by bromination and [NiCl 2 (dppp)]-…
Number of citations: 51 www.sciencedirect.com
V Kumar, K Kaur, GK Gupta, AK Sharma - European Journal of Medicinal …, 2013 - Elsevier
A large number of structurally diverse natural compounds containing azole nucleus constitute an important class of biologically active heterocycles that are gaining more attention in the …
Number of citations: 574 www.sciencedirect.com
R Sakakibara, W Sasaki, Y Onda… - Journal of medicinal …, 2018 - ACS Publications
It is necessary for aldosterone synthase (CYP11B2) inhibitors to have both high potency and high selectivity over 11β-hydroxylase (CYP11B1), a critical enzyme for cortisol synthesis. …
Number of citations: 18 pubs.acs.org
榊原良 - 2020 - kitasato.repo.nii.ac.jp
< 背景・目的> アルドステロンは, 主に副腎でコレステロールから産生される鉱質コルチコイドであり, 最近の研究では高血圧の増悪因子であるだけでなく, 心・血管組織に対して種々の傷害性作用を…
Number of citations: 4 kitasato.repo.nii.ac.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.